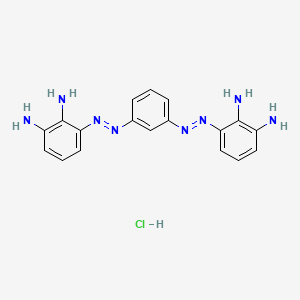
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) is a synthetic organic compound with the molecular formula C18H18N8.2HCl. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound is characterized by the presence of azo groups (-N=N-) and amine groups (-NH2) attached to a benzene ring, making it a versatile molecule in both chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) typically involves the diazotization of 2,3-diaminobenzene followed by coupling with another molecule of 2,3-diaminobenzene. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the azo bond. The general reaction scheme is as follows:
Diazotization: 2,3-diaminobenzene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with another molecule of 2,3-diaminobenzene in the presence of hydrochloric acid to form the final product.
Industrial Production Methods
In industrial settings, the production of 1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. The product is then purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) involves its interaction with molecular targets through its azo and amine groups. The azo groups can participate in redox reactions, while the amine groups can form hydrogen bonds and interact with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(2,4-Diaminophenylazo)benzene (hydrochloride)
- 1,3-bis(2,5-Diaminophenylazo)benzene (hydrochloride)
- 1,3-bis(2,6-Diaminophenylazo)benzene (hydrochloride)
Uniqueness
1,3-bis(2,3-Diaminophenylazo)benzene (hydrochloride) is unique due to the specific positioning of the amine groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in dyeing and staining techniques, making it a valuable compound in various fields.
Properties
Molecular Formula |
C18H19ClN8 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-[[3-[(2,3-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C18H18N8.ClH/c19-13-6-2-8-15(17(13)21)25-23-11-4-1-5-12(10-11)24-26-16-9-3-7-14(20)18(16)22;/h1-10H,19-22H2;1H |
InChI Key |
HHNZTZWAUVKFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2N)N)N=NC3=CC=CC(=C3N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


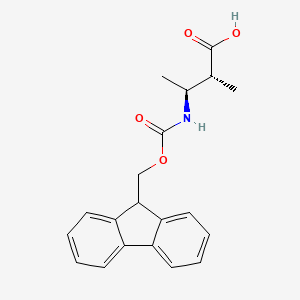

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)


![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
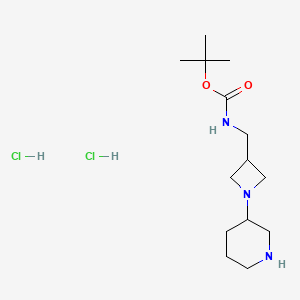
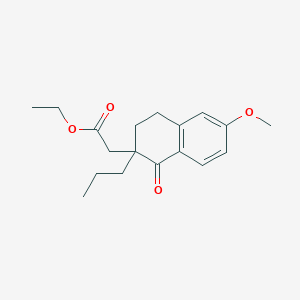
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
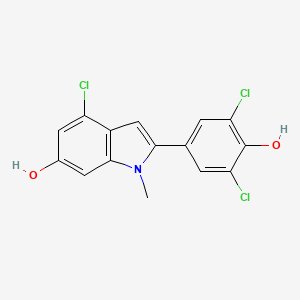
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)

